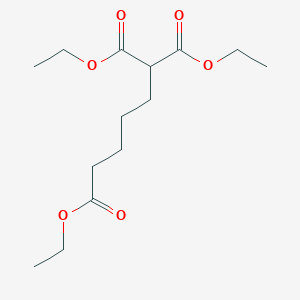

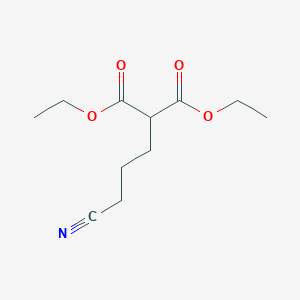

Diethyl (3-cyanopropyl)propanedioate

Vue d'ensemble

Description

Diethyl (3-cyanopropyl)propanedioate is a chemical compound involved in various organic reactions, demonstrating significant interest in fields like synthetic chemistry due to its unique functional groups and reactivity patterns.

Synthesis Analysis

The synthesis of compounds related to Diethyl (3-cyanopropyl)propanedioate often involves the Diels-Alder reaction, among other methods. Toscano et al. (2001) explored the thermal Diels-Alder cycloaddition reaction of diethyl 2-[cyano(toluene-4-sulfinyl)methylene]propanedioate with cyclopentadiene, achieving high selectivity and yielding specific diastereomers with notable pi-facial and endo/exo-sulfinyl selectivity (Toscano et al., 2001).

Molecular Structure Analysis

Studies on the molecular structure of related compounds highlight the influence of substituent conformation on the molecule's reactivity and stereochemistry. X-ray diffraction studies by Toscano et al. (2001) on diethyl 2-[cyano(toluene-4-sulfinyl)methylene]propanedioate revealed steric and electronic effects influencing stereoselectivity (Toscano et al., 2001).

Chemical Reactions and Properties

The reactivity of Diethyl (3-cyanopropyl)propanedioate derivatives towards various reagents and conditions has been explored to understand their potential in synthetic applications. The work by Amarandei et al. (2014) on the complexation behavior towards lanthanide metal ions showcases the functional group's versatility in forming complexes with metals, useful in materials science and catalysis (Amarandei et al., 2014).

Physical Properties Analysis

The physical properties of compounds similar to Diethyl (3-cyanopropyl)propanedioate, such as densities and molar volumes, offer insights into their behavior in different environments. Wang and Yan (2010) measured the densities of mixtures involving related compounds to calculate excess molar volumes, providing data critical for understanding solvent interactions and reaction conditions (Wang & Yan, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and conditions, are fundamental for employing Diethyl (3-cyanopropyl)propanedioate in synthesis. For example, Byers and Lane (1990) investigated the radical addition of diethyl (2-phenylseleno)propanedioate to olefins, revealing the potential for creating new bonds and functionalizing molecules in a controlled manner (Byers & Lane, 1990).

Applications De Recherche Scientifique

-

Thermophysical Property Data Analysis

- Field : Physical Chemistry

- Application : The compound “diethyl 1,3-propanedioate” is used in the analysis of thermophysical property data .

- Method : The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

- Results : The data includes properties like boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, refractive index, viscosity, thermal conductivity, and enthalpy of formation .

-

Hydrogenation of Dimethyl Malonate

- Field : Organic Chemistry

- Application : The compound “dimethyl malonate” is used in the production of 1,3-propanediol, a vital monomer for the manufacture of commodity polytrimethylene-terephthalate .

- Method : The production involves the vapor-phase catalytic hydrogenation of syngas-derived dimethyl malonate on a Cu/SiO2 catalyst .

- Results : The highest 1,3-propanediol selectivity was achieved on a catalyst with a maximum Cu+/ (Cu0 + Cu+) ratio of 0.41 .

Propriétés

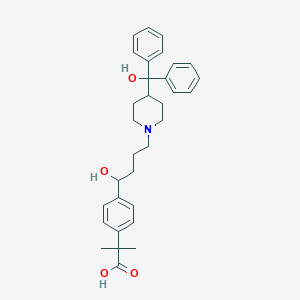

IUPAC Name |

diethyl 2-(3-cyanopropyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-3-15-10(13)9(7-5-6-8-12)11(14)16-4-2/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBCSTVTPWJWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCC#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394567 | |

| Record name | Diethyl (3-cyanopropyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (3-cyanopropyl)propanedioate | |

CAS RN |

63972-18-9 | |

| Record name | Diethyl (3-cyanopropyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.